molecular formula C10H11ClN4 B1527269 [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine CAS No. 1251118-88-3

[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine

Cat. No.: B1527269
CAS No.: 1251118-88-3
M. Wt: 222.67 g/mol
InChI Key: SCNSRESKFMIBLE-UHFFFAOYSA-N
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Description

[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine ( 1251118-88-3) is a chemical compound with the molecular formula C 10 H 11 ClN 4 and a molecular weight of 222.68 g/mol . This heteroaromatic compound features a pyridine core substituted with a methyl group and a methanamine side chain, which is linked to a 4-chloro-1H-pyrazole ring. The presence of both a primary amine (-CH 2 NH 2 ) and a chloro-substituted pyrazole moiety makes this molecule a versatile and valuable building block in medicinal chemistry and drug discovery research . The amine functional group provides a reactive handle for further synthetic modifications, allowing researchers to create amide bonds or link to other molecular scaffolds. The chloro group on the pyrazole ring offers a site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, facilitating the exploration of diverse chemical space. While specific biological data and research applications for this exact compound are not widely published in the available literature, its structural features are commonly found in compounds investigated for various pharmacological activities. Researchers may utilize this chemical in the synthesis of targeted libraries for high-throughput screening or as an intermediate in the development of more complex bioactive molecules. Intended Use and Handling: This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All information provided is for informational purposes only. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-7-2-3-8(4-12)10(14-7)15-6-9(11)5-13-15/h2-3,5-6H,4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNSRESKFMIBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CN)N2C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine typically involves the construction of the pyridinyl-pyrazole framework followed by selective functionalization to introduce the chloro substituent on the pyrazole ring and the methanamine group on the pyridine ring. Key steps include:

  • Formation of the 6-methylpyridin-3-yl core.
  • Introduction of the 4-chloro substituent on the pyrazole ring.
  • Attachment of the pyrazole moiety to the pyridine nucleus.
  • Conversion of suitable intermediates to the methanamine functionality.

Preparation of the 6-Methylpyridin-3-yl Intermediate

A common precursor for this compound is 6-methylpyridin-3-yl derivatives, which can be synthesized via:

  • Alkylation of pyridine derivatives.
  • Functional group interconversions involving chlorination and amination.

For example, a patent (EP2497767B1) describes a process involving the formation of 2-methyl-4-(6-methylpyridin-3-yl)but-3-in-2-ol as an intermediate, which is then deprotected and converted to target intermediates under mild base conditions such as soda in toluene at reflux (around 110°C).

Synthesis of the 4-Chloro-1H-Pyrazolyl Moiety

The pyrazole ring with a chloro substituent at the 4-position is typically prepared by:

  • Reaction of hydrazine derivatives with β-diketones or acetyl acetone derivatives under reflux in ethanol.
  • Chlorination using reagents such as POCl3 to introduce the 4-chloro substituent on the pyrazole ring.

A study from J.N.T. University Hyderabad describes the synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine via reaction of alkylated thiouracils with hydrazine hydrate followed by treatment with POCl3 under reflux for 2 hours to give the chloro-substituted pyrazole derivative.

Coupling of Pyrazole and Pyridine Units

The key step involves coupling the pyrazole moiety to the 6-methylpyridin-3-yl group. Common methods include:

  • Ullmann-type coupling reactions using copper catalysts.
  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

For instance, Ullmann coupling of 4-nitro-1H-pyrazole with substituted pyridine derivatives in the presence of CuI and appropriate ligands in DMF at 100°C for 12 hours yields pyrazolyl-pyridine intermediates.

Introduction of the Methanamine Group

The methanamine group (-CH2NH2) on the pyridine ring is typically introduced via:

  • Reduction of nitrile or amide precursors.
  • Amide formation followed by reduction.

One approach involves hydrolysis of ester intermediates to acids, followed by amidation using coupling reagents such as EDC, and subsequent reduction of amides to amines using Pd/C catalysis under hydrogen atmosphere.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of pyrazole intermediate Hydrazine hydrate, acetyl acetone, ethanol reflux 78°C (ethanol reflux) 3 hours ~75-85 Formation of pyrazole ring with 4-chloro substituent
Chlorination POCl3, reflux 100-110°C 2 hours 70-80 Introduction of 4-chloro substituent on pyrazole
Ullmann coupling CuI, diamine ligand, Cs2CO3, DMF, argon 100°C 12 hours 60-85 Coupling pyrazole to pyridine core
Amidation EDC, HOBt, DIPEA, CH2Cl2 Room temp Overnight 80-90 Formation of amide intermediate
Reduction to amine Pd/C, H2, methanol Room temp Several hours 75-85 Conversion of amide to methanamine

Alternative Synthetic Routes and Improvements

  • The use of piperidine as a base in some steps enhances yields compared to other bases like pyridine or DBU.
  • Avoidance of hazardous oxidants such as hydrogen peroxide by using sulfonate intermediates in oxidation states close to the target compound reduces risk and improves safety.
  • Reduction of palladium catalyst loading and minimizing isolation steps improve scalability and reduce costs.
  • Protection/deprotection strategies involving acetone adducts help in managing reactive alkyne intermediates.

Summary Table of Key Intermediates and Their Transformations

Intermediate/Compound Structure Feature Transformation Step Key Reagents/Conditions Reference
2-methyl-4-(6-methylpyridin-3-yl)but-3-in-2-ol Protected alkyne intermediate Deprotection with soda/toluene reflux Soda, toluene, reflux
4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine Pyrazole with 4-chloro substituent Chlorination with POCl3 POCl3, reflux
Pyrazolyl-pyridine intermediate Coupled pyrazole-pyridine unit Ullmann coupling CuI, diamine ligand, Cs2CO3, DMF, 100°C
Amide intermediate Pyridinyl amide precursor Amidation with EDC/HOBt EDC, HOBt, DIPEA, CH2Cl2
Methanamine final product Aminomethyl group on pyridine ring Pd/C reduction Pd/C, H2, methanol

Chemical Reactions Analysis

Types of Reactions

[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine is a heterocyclic compound with significant potential in various fields, particularly in chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a chlorine atom and a methyl group on the pyridine ring, contributing to its unique properties and applications.

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to act as a precursor for various functionalized derivatives, which can be utilized in:

  • Catalysis : Serving as a catalyst or catalyst precursor in organic reactions.
  • Materials Science : Contributing to the development of advanced materials with tailored properties.

Biology

Biologically, [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine is being investigated for its potential bioactive properties:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit promising antimicrobial effects against various pathogens.
  • Anticancer Properties : Preliminary research suggests its potential as an anticancer agent by inhibiting cancer cell proliferation through interactions with specific biological targets.

Medicine

In medical research, this compound is explored for its therapeutic potential:

  • Drug Development : Its ability to interact with enzymes and receptors positions it as a candidate for developing new pharmaceuticals aimed at treating diseases such as cancer and infections.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, suggesting its utility in regulating biological processes.

Industry

In industrial applications, [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine is utilized in synthesizing specialty chemicals and advanced materials. Its unique structure allows for:

  • Development of Specialty Chemicals : Used in the formulation of chemicals with specific functionalities.
  • Advanced Material Synthesis : Contributing to the production of materials with enhanced properties such as conductivity and stability.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocus AreaFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus strains, indicating potential for pharmaceutical applications in treating bacterial infections.
Study 2Anticancer ResearchShowed inhibition of cancer cell lines (e.g., breast and prostate cancer), suggesting mechanisms involving apoptosis and cell cycle arrest.
Study 3CatalysisUtilized as a catalyst in organic synthesis reactions, improving reaction yields and selectivity compared to traditional catalysts.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine with structurally related methanamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Commercial Status References
[2-(4-Chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine C9H11ClN4 210.5 4-Cl-pyrazole, 6-methyl-pyridine Pharma/agrochemical research Discontinued
[6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine C10H12N4 188.23 2-methyl-imidazole, pyridine Available for research Active (American Elements)
(3-Chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine C11H12ClFN4 254.7 3-Cl-4-F-phenyl, 1-methyl-pyrazole Pharmaceutical development Available (EOS Med Chem)
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine C8H16N4 168.24 1,5-dimethyl-pyrazole, ethane-diamine Pharma/agrochemical research Discontinued
1-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine C7H9N5O 195.18 Methoxy-triazolo-pyridazine Research (multiple suppliers) Active

Key Differences and Research Findings

Heterocyclic Core Modifications
  • Pyrazole vs. Imidazole: Replacement of pyrazole with imidazole in [6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine reduces molecular weight (188.23 vs. Imidazole’s dual nitrogen atoms may enhance solubility and target affinity .
  • Triazolo-pyridazine Derivatives : Compounds like 1-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine exhibit fused heterocyclic systems, which improve metabolic stability but increase synthetic complexity .
Substituent Effects
  • Chlorine vs. Fluorine : The 4-chloro substituent in the target compound may confer higher electrophilicity compared to the 3-chloro-4-fluorophenyl group in (3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine. Fluorine’s electron-withdrawing effect could enhance bioavailability and membrane permeability in the latter .
  • However, this may also reduce aqueous solubility, contributing to its discontinuation .
Commercial and Research Viability
  • The discontinuation of [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine contrasts with the availability of analogs like [6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine, suggesting superior efficacy, safety, or synthesis scalability in the latter .

Biological Activity

Overview

[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring substituted with a chlorine atom and a methyl group on the pyridine ring, which contributes to its unique pharmacological properties.

  • Molecular Formula : C10H11ClN4
  • Molecular Weight : 222.67 g/mol
  • CAS Number : 1251118-88-3

Pyrazole derivatives are known for their interactions with various biological targets, including enzymes and receptors. The mechanism of action for [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine is still under investigation, but it is believed to involve:

  • Enzyme Inhibition : Compounds of this class often inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : They may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Candida albicans16.69 - 78.23 µM

These findings suggest that the compound could be developed into an effective antimicrobial agent, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. Notably, it has shown potential in inhibiting the growth of:

Cell Line IC50 (µM)
MCF7 (breast cancer)0.01
NCI-H460 (lung cancer)0.03
SF-268 (brain cancer)31.5

These results indicate its potential as a lead compound in the development of new anticancer therapies.

Case Studies

  • Cytotoxicity Screening : A study by Bouabdallah et al. evaluated a series of pyrazole derivatives, including [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine, and found significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .
  • Aurora Kinase Inhibition : Research highlighted that certain derivatives of pyrazole compounds exhibited potent inhibition of Aurora-A kinase, a critical target in cancer therapy, with IC50 values as low as 0.067 µM .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Characteristic signals include the pyrazole NH proton (δ 12.5–13.5 ppm, broad singlet), methyl group on pyridine (δ 2.4–2.6 ppm, singlet), and methanamine protons (δ 3.8–4.2 ppm, multiplet). Aromatic protons appear between δ 7.0–8.5 ppm .
  • HRMS : The molecular ion peak [M+H]⁺ should match the theoretical molecular weight (C₁₀H₁₁ClN₄: 222.07 g/mol). Fragmentation patterns in MS/MS can confirm the presence of the pyrazole and pyridine moieties .

What challenges arise in crystallizing [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine, and how can SHELX programs address them?

Advanced Research Question
Crystallization is hindered by the compound’s flexibility and polar functional groups. Slow evaporation from a DMSO/water mixture (1:4) at 4°C often yields suitable crystals. For structural refinement, SHELXL (part of the SHELX suite) is recommended due to its robustness in handling small-molecule crystallography. Key steps include:

  • Data collection at low temperature (100 K) to reduce thermal motion .
  • Use of TWINABS for correcting twinning effects, common in polar space groups .
  • Hydrogen bonding networks (e.g., N–H···Cl interactions) should be validated using Olex2 or PLATON .

How can researchers resolve contradictions in reported biological activities of pyrazole-pyridine hybrids, such as antimicrobial vs. cytotoxic effects?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound stability. Methodological approaches include:

  • Dose-response curves : Test across multiple concentrations (1–100 µM) to distinguish selective toxicity .
  • Metabolic stability assays : Use liver microsomes to assess degradation rates, which may explain activity loss in certain studies .
  • Molecular docking : Compare binding affinities to target proteins (e.g., bacterial gyrase vs. human kinases) to rationalize selectivity .

What strategies are effective for functionalizing the methanamine group to enhance ligand properties in coordination chemistry?

Advanced Research Question
The primary amine can be modified via:

  • Schiff base formation : React with aldehydes (e.g., salicylaldehyde) to form tridentate ligands for metal complexes (e.g., Cu²⁺, Fe³⁺) .
  • Acylation : Introduce acetyl or sulfonamide groups to modulate solubility and binding kinetics. For example, reaction with acetic anhydride in pyridine yields an acetylated derivative .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids can append aromatic groups, enhancing π-π stacking in supramolecular assemblies .

How do computational methods (e.g., DFT, molecular dynamics) predict the reactivity of the chloro-pyrazole moiety in nucleophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the electronic environment of the chloro group. Key findings include:

  • The C–Cl bond dissociation energy (~75 kcal/mol) indicates moderate reactivity toward nucleophiles like amines or thiols .
  • Molecular dynamics simulations (AMBER force field) predict solvent effects—polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution .
  • Electrostatic potential maps highlight electron-deficient regions at the pyrazole C4 position, guiding site-selective modifications .

What analytical techniques are critical for detecting decomposition products during long-term storage of [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine?

Advanced Research Question

  • HPLC-DAD : Monitor purity over time using a C18 column (acetonitrile/water gradient). Peaks corresponding to hydrolysis products (e.g., 6-methylnicotinic acid) indicate degradation .
  • TGA/DSC : Thermal analysis reveals decomposition onset temperatures (>200°C under nitrogen) .
  • X-ray powder diffraction (XRPD) : Detect crystalline phase changes, which may correlate with stability .

How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?

Advanced Research Question

  • LogP optimization : Introduce hydrophilic groups (e.g., morpholine via Mannich reaction) to reduce logP from ~2.5 to <1.5, enhancing aqueous solubility .
  • Metabolite identification : Use LC-MS/MS to track in vitro metabolites. For example, oxidation of the methyl group to a carboxylic acid improves metabolic stability .
  • Permeability assays : Caco-2 cell models assess intestinal absorption, guiding substituent choices (e.g., halogen vs. methyl groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine
Reactant of Route 2
[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.